molecular formula C9H12N4O2S2 B1682507 Sulfamethizole CAS No. 144-82-1

Sulfamethizole

Cat. No. B1682507
CAS RN: 144-82-1
M. Wt: 270.3 g/mol
InChI Key: INGOQUUMYPMAKT-UHFFFAOYSA-N
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Description

Sulfamethizole is a sulfonamide antibiotic used to treat a wide variety of susceptible bacterial infections . It is a sulfonamide consisting of a 1,3,4-thiadiazole nucleus with a methyl substituent at C-5 and a 4-aminobenzenesulfonamido group at C-2 .


Synthesis Analysis

The synthesis of Sulfamethizole and its related compounds has been explored in various studies. For instance, molecular complexes of sulfamethizole, including salts and cocrystals, have been synthesized . Another study synthesized twelve sulfonamides by replacing the amino group on the phenyl ring with various substituents and introducing a thiophene ring on the core scaffold of sulfathiazole .


Molecular Structure Analysis

Sulfamethizole has a molecular formula of C9H10N4O2S2 and a molecular weight of 270.3 g/mol . It consists of a 1,3,4-thiadiazole nucleus with a methyl substituent at C-5 and a 4-aminobenzenesulfonamido group at C-2 . The molecule’s conformational preferences in various ionic states and supramolecular environments have been examined .


Physical And Chemical Properties Analysis

Sulfamethizole is a white powder . It has a molecular formula of C9H10N4O2S2 and a molecular weight of 270.3 g/mol . The molecule consists of a 1,3,4-thiadiazole nucleus with a methyl substituent at C-5 and a 4-aminobenzenesulfonamido group at C-2 .

Scientific Research Applications

Crystallization Processes

Sulfamethizole has been studied for its crystallization using both supercritical and liquid antisolvent processes. Different solvents like acetone and N, N-dimethylformamide (DMF) were used, with carbon dioxide and distilled water as antisolvents. This research revealed various crystal habits (tabular, platy, acicular, and prismatic) depending on the experimental conditions, influencing the crystallinity and particle size distribution of sulfamethizole (Yeo & Lee, 2004).

Electrochemical Sensing

Sulfamethizole has been identified using modified carbon paste electrode with Fe-doped ZnO nanorods in differential pulse voltammetry studies. This method showed improved anodic oxidation activity and enhanced current response, demonstrating sulfamethizole's applicability in electrochemical sensing (Meshki et al., 2015).

Environmental Fate and Photolysis

The photochemical fate of sulfamethizole in aquatic environments has been a subject of research, focusing on its photolysis rates under different conditions. This study contributes to understanding how sulfamethizole degrades in natural water sources and its environmental impact (Boreen et al., 2004).

Immunoassay Development

Research has focused on the production of polyclonal antibodies for sulfamethizole, leading to the development of a direct competitive enzyme-linked immunosorbent assay (ELISA) for environmental water sample testing. This work highlights sulfamethizole's role in monitoring environmental pollution (Hoffmann et al., 2016).

Water Treatment and Degradation

Studies have explored the degradation of sulfamethizole in water treatment systems, examining various processes like photocatalysis and ozonation. These findings are crucial for understanding how to remove sulfamethizole from contaminated water, thereby addressing environmental and health concerns (Peleyeju et al., 2017), (Dantas et al., 2008).

Advanced Oxidation Processes

Advanced oxidation processes have been investigated for sulfamethizole degradation, with a focus on applicability at different concentration levels. This research is vital for developing effective strategies to mitigate sulfamethizole's environmental impact (Klauson et al., 2019).

Microbial Degradation

The microbial degradation of sulfamethizole has been studied, highlighting the role of specific bacteria in breaking down this antibiotic in the environment. This research contributes to the broader understanding of antibiotic resistance and environmental bioremediation (Wang & Wang, 2018).

Safety And Hazards

Sulfamethizole may cause an allergic skin reaction . Protective measures such as wearing gloves, protective clothing, and face protection are recommended when handling this compound .

Future Directions

The future of antibiotics like Sulfamethizole could involve discovering new combinations to combat multidrug-resistant bacteria . Recent advancements, including new in silico methods, theoretical frameworks, and microfluidic platforms, are poised to identify new and efficacious antibacterial combinations needed to revitalize the antibacterial drug pipeline .

properties

IUPAC Name

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
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InChI

InChI=1S/C9H10N4O2S2/c1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h2-5H,10H2,1H3,(H,12,13)
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InChI Key

VACCAVUAMIDAGB-UHFFFAOYSA-N
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Canonical SMILES

CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N
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Molecular Formula

C9H10N4O2S2
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DSSTOX Substance ID

DTXSID5023615
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Molecular Weight

270.3 g/mol
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Physical Description

Sulfamethizole is a white powder. (NTP, 1992), Solid
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Solubility

>40.5 [ug/mL] (The mean of the results at pH 7.4), Insoluble at pH 6.5 (=10mg/ml). (NTP, 1992), 1 g dissolves in: 4000 mL water at pH 6.5, 5 mL water at pH 7.5, 40 g methanol, 30 g ethanol, 10 g acetone, 1370 g ether, 2800 g chloroform; practically insol in benzene, Slightly soluble in hot water, In water, 105 mg/L at 37 °C, 6.11e-01 g/L
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Mechanism of Action

Sulfamethizole is a competitive inhibitor of bacterial enzyme dihydropteroate synthetase. The normal para-aminobenzoic acid (PABA) substrate is prevented from binding. The inhibited reaction is necessary in these organisms for the synthesis of folic acid., Sulfonamides are usually bacteriostatic in action. Sulfonamides interfere with the utilization of p-aminobenzoic acid (PABA) in the biosynthesis of tetrahydrofolic acid (the reduced form of folic acid) cofactors in susceptible bacteria. Sulfonamides are structural analogs of PABA and appear to interfere with PABA utilization by competitively inhibiting the enzyme dihydropteroate synthase, which catalyzes the formation of dihydropteroic acid (a precursor of tetrahydrofolic acid) from PABA and pteridine; however, other mechanism(s) affecting the biosynthetic pathway also may be involved. Compounds such as pyrimethamine and trimethoprim, which block later stages in the synthesis of folic acid, act synergistically with sulfonamides. Only microorganisms that synthesize their own folic acid are inhibited by sulfonamides; animal cells and bacteria which are capable of utilizing folic acid precursors or preformed folic acid are not affected by these drugs. The antibacterial activity of the sulfonamides is reportedly decreased in the presence of blood or purulent body exudates. /Sulfonamides/, The sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and competitively inhibit an enzymatic step (dihydropterate synthetase) during which PABA is incorporated into the synthesis of dihydrofolic acid (folic acid). Because dihydrofolate synthesis is reduced, the levels of tetrahydrofolate (folinic acid) formed from dihydrofolate diminish. Tetrahydrofolate is an essential component of the coenzymes responsible for single carbon metabolism in cells. Acting as antimetabolites to PABA, sulfonamides eventually block, in a complex fashion, several enzymes. These enzymes include those needed for the biogenesis of purine bases; for the transfer of desoxyuridine to thymidine; and for the biosynthesis of methionine, glycine, and formylmethionyl-transfer-RNA. This results in suppression of protein synthesis, impairment of metabolic processes, and inhibition of growth and multiplication of those organisms that cannot use preformed folate. The effect is bacteriostatic, although a bactericidal action is evident at the high concentrations that may be found in urine.
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Product Name

Sulfamethizole

Color/Form

Crystals from water, Colorless crystal

CAS RN

144-82-1
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Melting Point

406 °F (NTP, 1992), 210 °C, 208 °C
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Synthesis routes and methods

Procedure details

Compound 106 (250 mg, 0.8 mmol) was suspended in 3 N HCl (4 mL) and the suspension heated to reflux for 30 min. Following neutralization with saturated aqueous Na2CO3 solution, the precipitated product was collected by filtration, washed with water (3×20 mL), and dried under vacuum. The residue was crystallized from MeOH to give the product (155 mg, 0.58 mmol, 72%) as a solid, mp 207-208° C. (lit mp 208)1; 1H NMR (500 MHz, DMSO) δ 2.47 (3, s), 5.89 (2, s), 6.58 (2, d, J=8.5 Hz), 7.40 (2, d, J=8.5 Hz), 10.48 (1, s); 13C NMR (125 MHz, DMSO) δ 16.0, 112.5, 127.2, 127.6, 152.4, 153.6, 166.8.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Yield
72%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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